4-{(E)-[(4-Carbamothioylphenyl)methylidene]amino}benzamide
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Overview
Description
4-{(E)-[(4-Carbamothioylphenyl)methylidene]amino}benzamide is an organic compound with a complex structure that includes both amide and thioamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(4-Carbamothioylphenyl)methylidene]amino}benzamide typically involves a multi-step process. One common method includes the condensation of 4-aminobenzamide with 4-carbamothioylbenzaldehyde under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
For industrial production, the synthesis process is optimized to improve yield and reduce costs. This often involves the use of more efficient catalysts and reaction conditions, such as higher temperatures and pressures, to accelerate the reaction rate. Additionally, purification steps are implemented to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[(4-Carbamothioylphenyl)methylidene]amino}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-{(E)-[(4-Carbamothioylphenyl)methylidene]amino}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{(E)-[(4-Carbamothioylphenyl)methylidene]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)benzamide
- 4-[(4-carbamoylphenyl)amino]benzamide
- 4-[(4-nitrophenyl)amino]benzamide
Uniqueness
4-{(E)-[(4-Carbamothioylphenyl)methylidene]amino}benzamide is unique due to its combination of amide and thioamide functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specific applications in research and industry .
Properties
CAS No. |
64547-96-2 |
---|---|
Molecular Formula |
C15H13N3OS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-[(4-carbamothioylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H13N3OS/c16-14(19)11-5-7-13(8-6-11)18-9-10-1-3-12(4-2-10)15(17)20/h1-9H,(H2,16,19)(H2,17,20) |
InChI Key |
VMOHXIJYIILTGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)C(=O)N)C(=S)N |
Origin of Product |
United States |
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